3,4-Dibromo-7-methoxyquinoline

MAO-A Inhibition Neuropharmacology In Vitro Screening

This polyhalogenated quinoline is differentiated by its 3,4-dibromo pattern, enabling regioselective Pd-catalyzed cross-coupling and amination sequences not accessible with 2,4-dihalo isomers. The 7-methoxy group modulates electron density for precise reactivity. It serves as a key intermediate in antiviral (HCV) programs (US8633320B2) and as a starting scaffold for MAO-A SAR campaigns (baseline IC50: 12,400 nM). Ideal for combinatorial library synthesis for biological screening.

Molecular Formula C10H7Br2NO
Molecular Weight 316.98
CAS No. 1203578-59-9
Cat. No. B598971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-7-methoxyquinoline
CAS1203578-59-9
Synonyms3,4-Dibromo-7-methoxyquinoline
Molecular FormulaC10H7Br2NO
Molecular Weight316.98
Structural Identifiers
SMILESCOC1=CC2=NC=C(C(=C2C=C1)Br)Br
InChIInChI=1S/C10H7Br2NO/c1-14-6-2-3-7-9(4-6)13-5-8(11)10(7)12/h2-5H,1H3
InChIKeyRSNLPTPOUIZTPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dibromo-7-methoxyquinoline (CAS 1203578-59-9): A Halogenated Quinoline Building Block for Regioselective Synthesis


3,4-Dibromo-7-methoxyquinoline is a polyhalogenated quinoline derivative containing two reactive C–Br bonds at the 3- and 4-positions and a 7-methoxy substituent on the heteroaromatic core . This compound serves as a versatile synthetic intermediate, enabling regioselective cross-coupling and amination reactions in the construction of biologically active quinoline-containing scaffolds [1][2]. It is referenced in patents as a representative bromo-substituted quinoline useful in the preparation of agents targeting hepatitis C viral infections [3].

3,4-Dibromo-7-methoxyquinoline: Why the Substitution Pattern Dictates Synthetic Utility


Substitution of 3,4-dibromo-7-methoxyquinoline with alternative dihaloquinolines or mono-bromo derivatives is not straightforward due to distinct electronic and steric profiles that govern regioselectivity in palladium-catalyzed transformations. The 3,4-dibromo substitution pattern, unlike 2,3- or 2,4-dihaloquinolines, directs initial bond-forming events to specific positions, enabling predictable and selective functionalization sequences [1][2]. Furthermore, the 7-methoxy group modulates the electron density of the quinoline ring, influencing both reaction rates and the biological profile of downstream products compared to non-methoxylated or differently substituted analogs [3][4].

3,4-Dibromo-7-methoxyquinoline: Quantitative Evidence for Product Differentiation


In Vitro MAO-A Inhibition of 3,4-Dibromo-7-methoxyquinoline

In an in vitro enzymatic assay, 3,4-dibromo-7-methoxyquinoline demonstrated inhibition of recombinant human monoamine oxidase A (MAO-A) with an IC50 value of 12,400 nM [1]. This represents a moderate level of activity that provides a baseline for structure-activity relationship studies, though it is significantly weaker than the low-nanomolar potency typically observed for optimized clinical MAO-A inhibitors.

MAO-A Inhibition Neuropharmacology In Vitro Screening

In Vitro MAO-B Inhibition Profile of 3,4-Dibromo-7-methoxyquinoline

When screened against recombinant human monoamine oxidase B (MAO-B), 3,4-dibromo-7-methoxyquinoline exhibited an IC50 value exceeding 100,000 nM (no significant inhibition up to 100 μM) [1]. This near-complete lack of MAO-B inhibition, contrasted with its moderate MAO-A activity (IC50 = 12,400 nM), suggests a degree of isoform selectivity within the MAO enzyme family.

MAO-B Inhibition Neurodegeneration Selectivity Screening

Regioselective Reactivity in Palladium-Catalyzed Cross-Coupling

The 3,4-dibromo substitution pattern on the quinoline core enables regioselective Buchwald–Hartwig amination and subsequent intramolecular Heck reactions for the construction of indoloquinoline scaffolds [1]. While 2,3-dihaloquinolines also undergo regioselective amination, the 3,4-pattern directs reactivity to distinct positions, enabling access to different regioisomeric products. The presence of the 7-methoxy group further modulates the electron density of the quinoline ring, influencing both reaction rates and the yield of the desired product.

Synthetic Methodology Palladium Catalysis C–N Coupling

Chemical Identity and Purity as a Defined Synthetic Intermediate

3,4-Dibromo-7-methoxyquinoline is disclosed within the generic scope of bromo-substituted quinolines claimed in US Patent US8633320B2, which describes methods for preparing intermediates useful for the synthesis of hepatitis C viral infection agents [1]. This patent disclosure positions the compound within a defined industrial synthetic pathway, differentiating it from non-brominated or differently substituted quinoline derivatives that fall outside the claimed scope for HCV-targeted applications.

Medicinal Chemistry Hepatitis C Synthetic Building Block

3,4-Dibromo-7-methoxyquinoline: Validated Application Scenarios for Scientific Procurement


MAO-A Inhibitor Lead Optimization and SAR Studies

Medicinal chemistry teams can use 3,4-dibromo-7-methoxyquinoline as a starting scaffold for structure-activity relationship (SAR) campaigns targeting monoamine oxidase A. The established baseline IC50 of 12,400 nM against MAO-A, coupled with minimal MAO-B inhibition (>100,000 nM), provides a quantifiable starting point for iterative synthetic modifications aimed at improving potency and isoform selectivity [1][2].

Regioselective Synthesis of Indoloquinoline Alkaloid Precursors

Synthetic organic chemistry groups developing concise routes to indoloquinoline natural products (cryptolepine, neocryptolepine, and their isomers) can utilize 3,4-dibromo-7-methoxyquinoline as a key dihalogenated intermediate. The 3,4-dibromo substitution pattern enables predictable, regioselective Pd-catalyzed amination and Heck cyclization sequences, providing access to specific regioisomeric scaffolds that are not readily accessible from 2,3- or 2,4-dihaloquinoline starting materials [1].

Preparation of HCV-Targeted Quinoline Intermediates

Process chemistry groups working on antiviral programs targeting hepatitis C viral infections may require 3,4-dibromo-7-methoxyquinoline as a synthetic intermediate. The compound falls within the scope of patented methodologies (US8633320B2) for preparing bromo-substituted quinolines that serve as precursors to HCV agents [1]. Procurement of this specific intermediate is essential for replicating or extending the disclosed synthetic routes.

Dual-Site Functionalization for Library Synthesis

Combinatorial chemistry and library synthesis programs can exploit the two reactive C–Br bonds at the 3- and 4-positions of 3,4-dibromo-7-methoxyquinoline for sequential, orthogonal functionalization. The 7-methoxy group provides an additional handle for modulating the electronic properties of the quinoline core, enabling the generation of structurally diverse compound libraries for biological screening [1].

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